molecular formula C11H8Cl2N2O2 B1418609 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1035224-56-6

1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1418609
M. Wt: 271.1 g/mol
InChI Key: JZENOUGQBOBEAO-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), and a benzyl group that is substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would likely be complex due to the presence of multiple functional groups. The pyrazole ring, the benzyl group, and the carboxylic acid group would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would depend on its molecular structure. Factors such as polarity, solubility, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is part of a broader class of compounds known for their versatile synthetic applicability and significant biological activities. Pyrazole carboxylic acid derivatives, to which this compound belongs, serve as scaffold structures in heterocyclic compounds due to their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biologic applications have been extensively reviewed, highlighting their potential as guides for scientists in medicinal chemistry (Cetin, 2020).

Contribution to Anticancer Agent Development

The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been a major driving force in the development of biologically fascinating molecules. This reaction has been utilized to generate a library of chemical compounds exhibiting remarkable anticancer activity. These compounds target various cancer targets like DNA, microtubules, Topo-I/II, and kinases among others. The review emphasizes the efficiency of the Knoevenagel condensation explored over the past years to generate molecules of pharmacological interest, predominantly toward cancer, showcasing the potential of pyrazole derivatives in anticancer research (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

The safety and hazards associated with “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would depend on its physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” could include further exploration of its synthesis, its potential biological activities, and its physical and chemical properties .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZENOUGQBOBEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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